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Abstract
GSK2141795, also known as Uprosertib, is a potent, orally bioavailable, ATP-competitive

inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The

AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and

its aberrant activation is a frequent event in many human cancers. This technical guide

provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of

GSK2141795. It includes detailed experimental protocols for key assays, a summary of its

biological activity, and a plausible synthetic pathway. While the clinical development of

GSK2141795 was discontinued, the information presented here remains valuable for the

ongoing research and development of novel AKT inhibitors.

Discovery and Rationale
The discovery of GSK2141795 was driven by the need for potent and selective inhibitors of the

PI3K/AKT/mTOR signaling pathway, a central node in cancer cell growth and survival.[1][2]

Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor

suppressor PTEN, leads to constitutive AKT activation and is a hallmark of numerous

malignancies. GSK2141795 was developed as a pan-AKT inhibitor to target this key

downstream effector, with the therapeutic goal of inducing tumor cell apoptosis and inhibiting

proliferation.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b607777?utm_src=pdf-interest
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://www.cusabio.com/pathway/PI3K-Akt-signaling-pathway.html
https://inmuno-oncologia.ciberonc.es/media/u05bc4ny/cell-prep-and-subcutaneous-tumor-inoculation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
GSK2141795 acts as an ATP-competitive inhibitor, binding to the kinase domain of AKT1,

AKT2, and AKT3. This prevents the phosphorylation of downstream substrates, thereby

blocking the pro-survival and pro-proliferative signals mediated by the AKT pathway.[3]

Biological Activity
In Vitro Kinase and Cellular Potency
GSK2141795 demonstrates potent inhibition of AKT isoforms and cellular proliferation in cancer

cell lines with activated AKT signaling.

Target Assay Type IC50 (nM) Kd (nM) Reference

AKT1 Kinase Assay 180 16 [4]

AKT2 Kinase Assay 328 49 [4]

AKT3 Kinase Assay 38 5 [4]

LNCaP (Prostate

Cancer)
Cell Proliferation EC50 reported - [5]

BT474 (Breast

Cancer)
Cell Proliferation EC50 reported - [5]

Synthesis Pathway
The chemical synthesis of GSK2141795 can be accomplished through a multi-step process. A

plausible synthetic route is outlined below, based on common organic chemistry principles and

patent literature for similar compounds. The IUPAC name for GSK2141795 is N-{(2S)-1-amino-

3-(3,4-difluorophenyl)propan-2-yl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-

carboxamide.[1]
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Reagents:
1. SOCl2

2. 3,4-difluorobenzylamine

Reagents:
1. Boc2O, Et3N

2. LiAlH4

Reagents:
1. MsCl, Et3N

2. NaN3
3. H2, Pd/C

Reagents:
1. 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride, Et3N

2. TFA

5-chlorofuran-2-carboxylic acid

5-chloro-N-(3,4-difluorobenzyl)furan-2-carboxamide

tert-butyl (S)-(1-((5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamido)methyl)-2-(3,4-difluorophenyl)ethyl)carbamate

GSK2141795

Click to download full resolution via product page

Caption: Plausible synthetic pathway for GSK2141795.
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Experimental Protocols
AKT Kinase Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of GSK2141795

against AKT kinases.

Materials:

Active AKT1, AKT2, and AKT3 enzymes

GSK-3α as a substrate

GSK2141795

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1

mM Na3VO4, 2 mM DTT)

[γ-32P]ATP

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of GSK2141795 in DMSO.

In a reaction well, combine the AKT enzyme, GSK-3α substrate, and GSK2141795 at various

concentrations in kinase buffer.

Initiate the kinase reaction by adding [γ-32P]ATP.

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
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Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each GSK2141795 concentration and determine the

IC50 value.
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Caption: Workflow for the AKT Kinase Activity Assay.
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Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of GSK2141795 on

cancer cell lines.

Materials:

Cancer cell lines (e.g., LNCaP, BT474)

Complete cell culture medium

GSK2141795

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of GSK2141795 for a specified duration (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated controls and determine the

EC50 value.
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Caption: Workflow for the MTT Cell Proliferation Assay.
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In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of

GSK2141795 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line (e.g., SKOV3)

Matrigel (optional)

GSK2141795 formulation for oral administration

Vehicle control

Calipers

Procedure:

Subcutaneously implant cancer cells into the flank of each mouse.

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer GSK2141795 or vehicle control orally, once daily.

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics).

Plot tumor growth curves and perform statistical analysis to determine the anti-tumor

efficacy.
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Caption: Workflow for the In Vivo Tumor Xenograft Study.
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Signaling Pathway
GSK2141795 targets the PI3K/AKT signaling pathway. The following diagram illustrates the

central role of AKT in this pathway and the downstream effectors it regulates.
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Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of GSK2141795.
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Conclusion
GSK2141795 is a well-characterized, potent pan-AKT inhibitor that has served as a valuable

tool for investigating the therapeutic potential of targeting the AKT signaling pathway in cancer.

Although its clinical development was halted, the discovery and preclinical data for

GSK2141795 have contributed significantly to our understanding of AKT inhibition and have

informed the development of next-generation AKT inhibitors. The synthetic route and

experimental protocols detailed in this guide provide a comprehensive resource for researchers

in the field of oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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